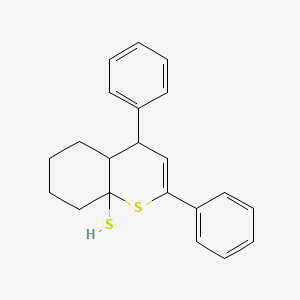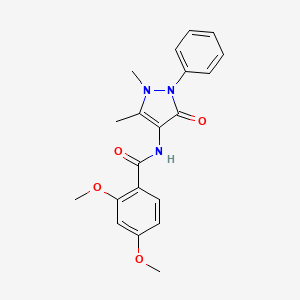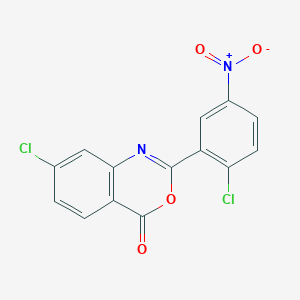
2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol is a heterocyclic compound that features a thiochromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenylbutadiene with sulfur-containing reagents under acidic conditions to form the thiochromene ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiochromene core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Halogenated, alkylated, or other substituted derivatives of the parent compound.
Scientific Research Applications
2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and thiochromene core can interact with biological membranes and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-4,4a,5,6,7,8-hexahydrochromene: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene: Similar structure but without the thiol group, affecting its chemical behavior and applications.
Uniqueness
2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol is unique due to the presence of both the thiochromene core and the thiol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22S2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,4-diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol |
InChI |
InChI=1S/C21H22S2/c22-21-14-8-7-13-19(21)18(16-9-3-1-4-10-16)15-20(23-21)17-11-5-2-6-12-17/h1-6,9-12,15,18-19,22H,7-8,13-14H2 |
InChI Key |
NHPGGMMMZYRZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615596.png)
![4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11615599.png)
![(5Z)-3-(4-methylbenzyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11615603.png)
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11615606.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615620.png)
![3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11615626.png)

![Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-](/img/structure/B11615633.png)

![N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11615662.png)

![(6Z)-5-imino-6-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11615676.png)
![7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11615680.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615694.png)
